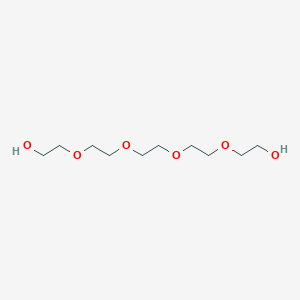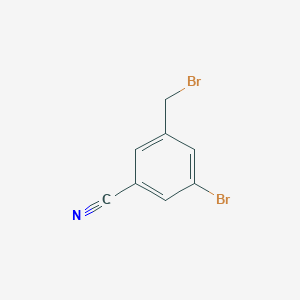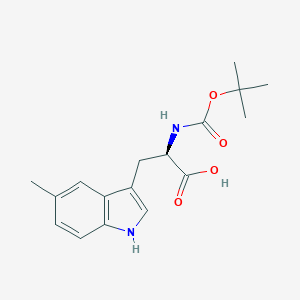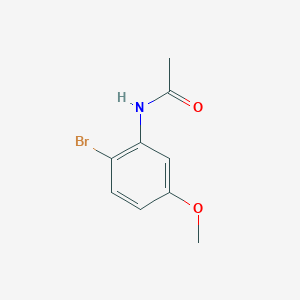
Acetic acid 1-(3-methoxy-phenyl)-but-3-enyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid 1-(3-methoxy-phenyl)-but-3-enyl ester, also known as ferulic acid ethyl ester, is a natural compound found in various plants. It is a derivative of ferulic acid, which is a type of hydroxycinnamic acid. Ferulic acid ethyl ester has been studied for its potential use in various scientific applications due to its unique properties.
Mechanism of Action
Ferulic acid ethyl ester exerts its biological effects through various mechanisms of action. It has been shown to scavenge free radicals and protect against oxidative stress, which can contribute to the development of various diseases. Additionally, it has been shown to modulate various signaling pathways involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
Ferulic acid ethyl ester has been shown to have various biochemical and physiological effects. It has been shown to improve glucose metabolism, reduce lipid peroxidation, and enhance antioxidant activity. Additionally, it has been shown to have anti-inflammatory effects and to modulate various signaling pathways involved in cell proliferation.
Advantages and Limitations for Lab Experiments
Ferulic acid ethyl ester has several advantages and limitations for use in lab experiments. One advantage is its natural origin, which makes it a potentially safer alternative to synthetic compounds. Additionally, it has been shown to have low toxicity and to be readily available. However, one limitation is that it can be difficult to obtain in high purity, which can affect the reproducibility of experiments.
Future Directions
There are several future directions for research on Acetic acid 1-(3-methoxy-phenyl)-but-3-enyl ester acid ethyl ester. One area of interest is its potential use in the development of novel drug delivery systems, such as nanoparticles and liposomes. Additionally, it has been suggested that it may have potential as a natural preservative in the food industry. Finally, further studies are needed to fully elucidate its mechanisms of action and potential therapeutic applications.
Synthesis Methods
Ferulic acid ethyl ester can be synthesized through the esterification of Acetic acid 1-(3-methoxy-phenyl)-but-3-enyl ester acid with ethanol in the presence of a catalyst. The reaction typically takes place under reflux conditions and can be monitored using various analytical techniques such as gas chromatography and high-performance liquid chromatography.
Scientific Research Applications
Ferulic acid ethyl ester has been studied for its potential use in various scientific applications, such as in the development of novel drug delivery systems, as a natural antioxidant, and as a potential anti-inflammatory agent. Additionally, it has been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.
properties
CAS RN |
114095-72-6 |
|---|---|
Product Name |
Acetic acid 1-(3-methoxy-phenyl)-but-3-enyl ester |
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)but-3-enyl acetate |
InChI |
InChI=1S/C13H16O3/c1-4-6-13(16-10(2)14)11-7-5-8-12(9-11)15-3/h4-5,7-9,13H,1,6H2,2-3H3 |
InChI Key |
KFIKGUVDOCFSRD-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(CC=C)C1=CC(=CC=C1)OC |
Canonical SMILES |
CC(=O)OC(CC=C)C1=CC(=CC=C1)OC |
synonyms |
ACETIC ACID 1-(3-METHOXY-PHENYL)-BUT-3-ENYL ESTER |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester](/img/structure/B54313.png)


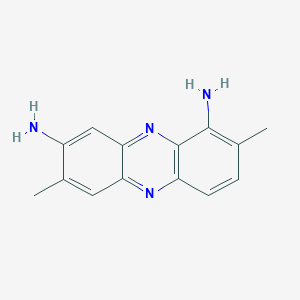

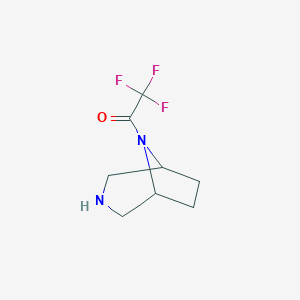
![2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B54323.png)
